molecular formula C23H19N3O4 B11315096 2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11315096
M. Wt: 401.4 g/mol
InChI Key: RWNFNDNQGCNFQC-UHFFFAOYSA-N
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Description

2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that features a phenoxymethyl group attached to an oxadiazole ring, which is further connected to a phenoxy group and an N-phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the reaction of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions. The phenoxymethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the oxadiazole intermediate with a phenoxy-N-phenylacetamide derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenoxy and phenylacetamide groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxymethyl group can yield phenoxyacetic acid derivatives, while reduction of the oxadiazole ring can produce different nitrogen-containing heterocycles.

Scientific Research Applications

2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes or receptors. The phenoxymethyl and phenylacetamide groups can further enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide lies in its combination of the oxadiazole ring with the phenoxy and phenylacetamide groups, which provides a distinct set of chemical and biological properties not found in similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O4/c27-21(24-18-9-3-1-4-10-18)15-28-20-13-7-8-17(14-20)23-25-22(30-26-23)16-29-19-11-5-2-6-12-19/h1-14H,15-16H2,(H,24,27)

InChI Key

RWNFNDNQGCNFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)COC4=CC=CC=C4

Origin of Product

United States

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